![molecular formula C10H15N3O B2678406 4-(4,6-Dimethylpyrimidin-2-yl)morpholine CAS No. 7749-51-1](/img/structure/B2678406.png)
4-(4,6-Dimethylpyrimidin-2-yl)morpholine
Overview
Description
“4-(4,6-Dimethylpyrimidin-2-yl)morpholine” is a chemical compound with the molecular formula C10H15N3O . It is a derivative of morpholine, a common motif in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of morpholine derivatives, including “4-(4,6-Dimethylpyrimidin-2-yl)morpholine”, often involves the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “4-(4,6-Dimethylpyrimidin-2-yl)morpholine” consists of a morpholine ring attached to a 4,6-dimethylpyrimidin-2-yl group . The molecular weight of this compound is 193.25 Da .Scientific Research Applications
Synthesis of Novel Acetates
“4-(4,6-Dimethylpyrimidin-2-yl)morpholine” is used in the synthesis of novel 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates and 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetates . These compounds were synthesized using hydroquinone, 2-methylsulfonyl-4,6-disubstituted-pyrimidine, and chloroacetic ester as starting materials .
Herbicidal Activity
These synthesized acetates have shown high herbicidal activity against monocotyledonous plants such as Digitaria sanguinalis L. at concentrations of 100 mg/L and 50 mg/L . This makes “4-(4,6-Dimethylpyrimidin-2-yl)morpholine” a valuable compound in the development of effective herbicides.
Antimicrobial Properties
The compound has been used in the synthesis of heteroleptic divalent metal complexes, which have shown moderate to good antimicrobial and antifungal activities against various organisms . This includes S. aureus, P. aeruginosa, E. coli, B. cereus, P. mirabilis, K. oxytoca, A. niger, A. flevus, and R. Stolonifer .
Antioxidant Potentials
The same heteroleptic divalent metal complexes also exhibited good antioxidant potentials with ferrous ion chelation and 1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assays . This suggests potential applications in the development of antioxidant drugs or supplements.
Molecular Docking Studies
Molecular docking studies of the heteroleptic divalent metal complexes showed good interaction with drug targets . This indicates potential applications in drug discovery and development.
Density Functional Theory (DFT) Studies
The structural and electronic properties of the heteroleptic divalent metal complexes were further confirmed by density functional theory calculations . This suggests potential applications in computational chemistry and materials science.
properties
IUPAC Name |
4-(4,6-dimethylpyrimidin-2-yl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-7-9(2)12-10(11-8)13-3-5-14-6-4-13/h7H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFPMWGCNMMRGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,6-Dimethylpyrimidin-2-yl)morpholine |
Synthesis routes and methods
Procedure details
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